Carbobenzyloxy-beta-alanyl-L-leucinamide
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Overview
Description
Carbobenzyloxy-beta-alanyl-L-leucinamide is a synthetic compound with the molecular formula C17H25N3O4 and a molecular weight of 335.406 . It is a derivative of leucine, an essential amino acid, and is often used in biochemical research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-beta-alanyl-L-leucinamide typically involves the protection of the amino group of leucine with a carbobenzyloxy (Cbz) group. This is followed by the coupling of beta-alanine to the protected leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the Cbz group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-beta-alanyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Beta-alanine and leucine.
Reduction: Beta-alanyl-L-leucinamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Carbobenzyloxy-beta-alanyl-L-leucinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of carbobenzyloxy-beta-alanyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxy-beta-alanyl-L-leucine
- Carbobenzyloxy-L-alanyl-L-leucine
- Carbobenzyloxy-beta-alanyl-L-phenylalanine
- Carbobenzyloxy-beta-alanyl-L-valine benzyl ester
Uniqueness
Carbobenzyloxy-beta-alanyl-L-leucinamide is unique due to its specific structure, which combines the properties of beta-alanine and leucine. This combination allows it to serve as a versatile building block in peptide synthesis and as a useful tool in biochemical research .
Properties
IUPAC Name |
benzyl N-[3-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFWPOMJFUCREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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